molecular formula C9H9N3O3 B3050277 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- CAS No. 24763-74-4

1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-

Cat. No.: B3050277
CAS No.: 24763-74-4
M. Wt: 207.19 g/mol
InChI Key: TWTQCYFSBSIISA-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- is an organic compound with the molecular formula C9H9N3O3. It is a derivative of 1,3,5-triazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by ethenyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- can be synthesized through the nucleophilic substitution of cyanuric chloride with ethenol under basic conditions. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- has several scientific research applications:

    Materials Science: Used as a building block for the synthesis of advanced materials, including polymers and resins.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of coatings, adhesives, and other industrial products

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- involves its interaction with nucleophiles and electrophiles. The ethenyloxy groups provide sites for nucleophilic attack, leading to substitution reactions. The triazine ring can also participate in coordination chemistry, forming complexes with metal ions. These interactions are crucial for its applications in materials science and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triethoxy-1,3,5-triazine: Similar structure with ethoxy groups instead of ethenyloxy groups.

    2,4,6-Triphenyl-1,3,5-triazine: Contains phenyl groups, used in electroluminescent devices.

    2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Used as a ligand in coordination chemistry

Uniqueness

1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- is unique due to its ethenyloxy groups, which provide distinct reactivity compared to other triazine derivatives. This makes it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2,4,6-tris(ethenoxy)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-4-13-7-10-8(14-5-2)12-9(11-7)15-6-3/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQCYFSBSIISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=NC(=NC(=N1)OC=C)OC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620265
Record name 2,4,6-Tris(ethenyloxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24763-74-4
Record name 2,4,6-Tris(ethenyloxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-
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1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-
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1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-
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1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-
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1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-
Reactant of Route 6
1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-

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